molecular formula C14H15N5O B11739548 4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile

4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile

Cat. No.: B11739548
M. Wt: 269.30 g/mol
InChI Key: GFCIJDGYAYUZMD-UHFFFAOYSA-N
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Description

4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrole ring, and various functional groups

Preparation Methods

The synthesis of 4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through cyclization reactions, often involving the use of catalysts and specific reaction conditions.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}pyridine-3-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

4-(dimethylamino)-2-[2-(methoxyiminomethyl)pyrrol-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C14H15N5O/c1-18(2)13-6-7-16-14(12(13)9-15)19-8-4-5-11(19)10-17-20-3/h4-8,10H,1-3H3

InChI Key

GFCIJDGYAYUZMD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOC)C#N

Origin of Product

United States

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